molecular formula C16H14BrNO2 B13362260 3-[2-(Benzyloxy)-5-bromophenyl]acrylamide

3-[2-(Benzyloxy)-5-bromophenyl]acrylamide

Cat. No.: B13362260
M. Wt: 332.19 g/mol
InChI Key: NPAUXSONLYLLQW-RMKNXTFCSA-N
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Description

3-[2-(Benzyloxy)-5-bromophenyl]acrylamide is an organic compound with the molecular formula C16H14BrNO2 It is characterized by the presence of a benzyloxy group, a bromine atom, and an acrylamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzyloxy)-5-bromophenyl]acrylamide typically involves the following steps:

    Bromination: The starting material, 2-benzyloxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Acrylamide Formation: The brominated intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzyloxy)-5-bromophenyl]acrylamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Polymerization: The acrylamide moiety can undergo polymerization reactions to form polyacrylamide derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

3-[2-(Benzyloxy)-5-bromophenyl]acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)-5-bromophenyl]acrylamide depends on its specific application:

    Biochemical Probes: It may interact with specific proteins or enzymes, altering their activity or function.

    Therapeutic Agents: It may inhibit the growth of microorganisms or cancer cells by interfering with key biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide
  • 3-[2-(Benzyloxy)-5-fluorophenyl]acrylamide
  • 3-[2-(Benzyloxy)-5-iodophenyl]acrylamide

Uniqueness

3-[2-(Benzyloxy)-5-bromophenyl]acrylamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

(E)-3-(5-bromo-2-phenylmethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H14BrNO2/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19)/b9-6+

InChI Key

NPAUXSONLYLLQW-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)N

Origin of Product

United States

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